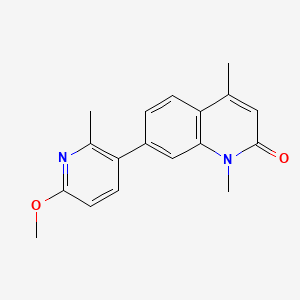![molecular formula C18H17N3O B15137068 1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a triazole ring and an ethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired triazole ring.
Substitution Reactions: The ethylphenyl group is introduced through substitution reactions, where the triazole ring is reacted with ethyl-substituted benzene derivatives. This step may involve the use of reagents such as alkyl halides and bases to facilitate the substitution.
Attachment of the Ethanone Group: The final step involves the attachment of the ethanone group to the phenyl ring. This can be achieved through various methods, including Friedel-Crafts acylation, where an acyl chloride is reacted with the phenyl ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethanone group is oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms. Reagents such as sodium borohydride or lithium aluminum hydride are commonly used for these reactions.
Substitution: The triazole ring and phenyl ring can undergo substitution reactions, where various substituents are introduced. Halogenation, nitration, and sulfonation are examples of substitution reactions that can be performed on this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Triazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to inhibit specific enzymes and interact with biological targets makes them valuable in drug discovery and development.
Materials Science: The unique structural properties of triazole derivatives make them suitable for use in materials science, including the development of polymers, coatings, and other advanced materials.
Biological Research: The compound’s ability to interact with biological systems has led to its use in studying cellular processes and pathways. It can serve as a tool for investigating the mechanisms of action of various biological targets.
Wirkmechanismus
The mechanism of action of 1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may target enzymes involved in metabolic pathways, cellular signaling, and other critical biological processes. The exact mechanism of action depends on the specific application and target being studied.
Vergleich Mit ähnlichen Verbindungen
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone can be compared with other similar triazole derivatives, such as:
1-[2-[4-(4-Methylphenyl)triazol-1-yl]phenyl]ethanone: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
1-[2-[4-(4-Fluorophenyl)triazol-1-yl]phenyl]ethanone: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-[2-[4-(4-Chlorophenyl)triazol-1-yl]phenyl]ethanone: Chlorine substitution can enhance the compound’s stability and influence its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-[2-[4-(4-ethylphenyl)triazol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C18H17N3O/c1-3-14-8-10-15(11-9-14)17-12-21(20-19-17)18-7-5-4-6-16(18)13(2)22/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
QPOAHTRZQUAMRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)










![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
